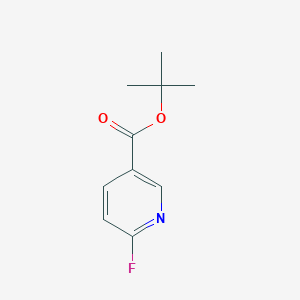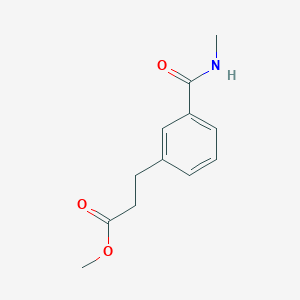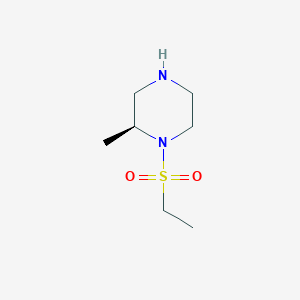
(2S)-1-(ethanesulfonyl)-2-methylpiperazine
Descripción general
Descripción
(2S)-1-(ethanesulfonyl)-2-methylpiperazine, commonly referred to as (2S)-EMPS, is an organic compound that is often used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It is a white crystalline solid with a melting point of 105-106°C and a molecular weight of 241.3 g/mol. (2S)-EMPS is a chiral molecule that contains two asymmetric carbon atoms, making it suitable for use in asymmetric synthesis. It is also an important building block in many synthetic pathways, as it can be used as a starting material for a variety of reactions.
Aplicaciones Científicas De Investigación
Poly(amido-amine) Synthesis : This compound has been involved in the synthesis of poly(amido-amine)s (PAAs). One study described the preparation of PAAs using 2-methylpiperazine and other compounds, noting their basicity, cytotoxicity, and pH-dependent hemolysis properties (Ferruti et al., 2000).
Crystal Structures of Diastereomeric Salts : Research has been conducted on the crystal structures of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid, providing insights into the formation of hydrogen tartrate chains and intermolecular hydrogen bonds (Katagiri et al., 2010).
Buffer Application in Microalgal Cultures : The use of Hepes buffer, which contains a derivative of piperazine, has been tested as an alternative for buffering algal cultures. This study found superior ultrastructural preservation in electron microscopic fixations of certain algae species when buffered by Hepes (McFadden & Melkonian, 1986).
Chemical and Biological Properties of Protein Kinase Inhibitor : Another study focused on the chemical and biological properties of the protein kinase inhibitor 1-(5'-isoquinolinesulfonyl)-2-methylpiperazine (H7), highlighting its varying properties depending on the commercial source (Quick et al., 1992).
Improving Learning and Memory Dysfunction in Mice : Research has been done on acetic ether derivatives of methylpiperazine and their effect on learning and memory dysfunction in mice, demonstrating significant improvements (Zhang Hong-ying, 2012).
Palladium-Catalyzed Amination : The compound has been used in palladium-catalyzed amination of aryl halides, showing its utility in the preparation of anilines and anilines with sensitive functional groups (Anjanappa et al., 2008).
Propiedades
IUPAC Name |
(2S)-1-ethylsulfonyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSBMDOCEQZSDP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCNC[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(ethanesulfonyl)-2-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



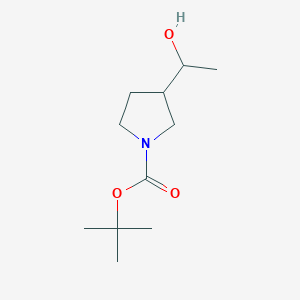
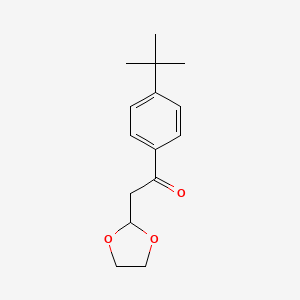
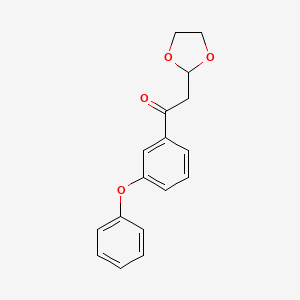
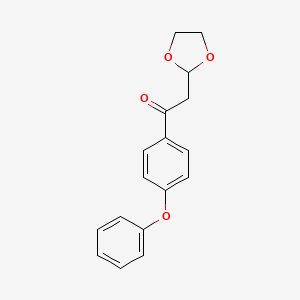
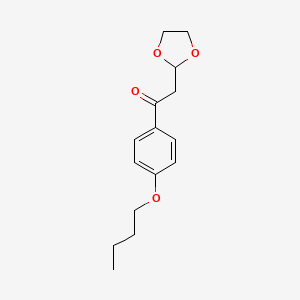
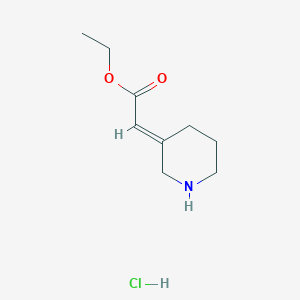
![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)
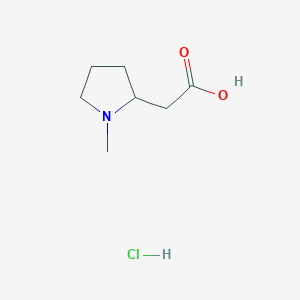

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)
